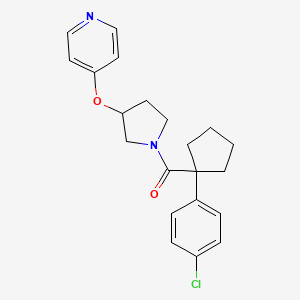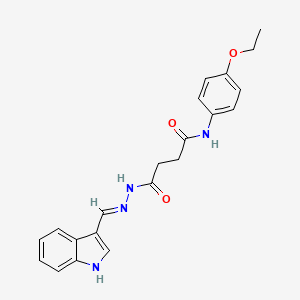
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
Indole derivatives, such as our compound of interest, have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. Research has shown that these compounds can target specific pathways involved in cancer cell survival, making them promising candidates for chemotherapy agents .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. As such, derivatives like our compound may be effective against a range of microbial infections. They can act on bacterial cell walls or interfere with vital enzymes, leading to the death of the pathogen .
Neurodegenerative Disorders
Indole derivatives have shown potential in the treatment of neurodegenerative disorders. They may offer neuroprotective effects and have been explored for their role in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s immune response and inhibit the production of pro-inflammatory cytokines .
Cardiovascular Health
Some indole derivatives have been found to have cardioprotective effects. They may contribute to the prevention of atherosclerosis by affecting lipid metabolism or by exerting antioxidant effects that protect against vascular damage .
Diabetes Management
Research into indole derivatives also includes their use in managing diabetes. They may influence insulin signaling pathways or help in preserving pancreatic beta-cell function, which is crucial for insulin production .
Obesity and Metabolic Syndrome
The compound’s potential impact on obesity and metabolic syndrome is another area of interest. It could affect adipogenesis and fat storage, thereby playing a role in weight management and metabolic health .
Drug Development and Synthesis
Lastly, indole derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. The versatility of the indole ring allows for the development of numerous drugs with varied therapeutic effects, making our compound valuable in drug discovery and development processes .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-17-9-7-16(8-10-17)24-20(26)11-12-21(27)25-23-14-15-13-22-19-6-4-3-5-18(15)19/h3-10,13-14,22H,2,11-12H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAUOHMEONRHL-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
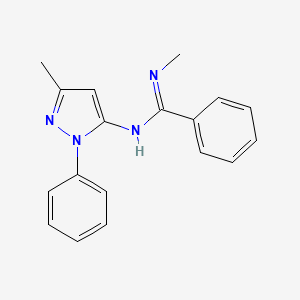
![(1R,6S)-3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2889025.png)
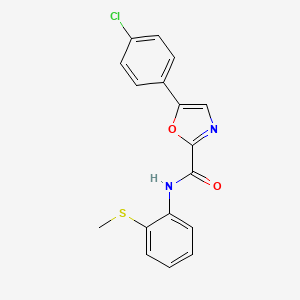
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)
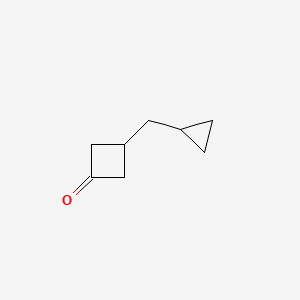
![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)
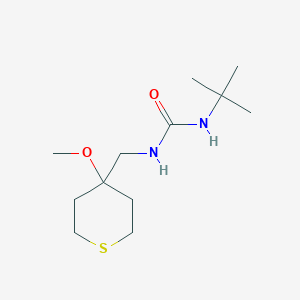
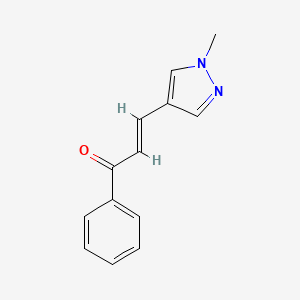
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)

![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)
